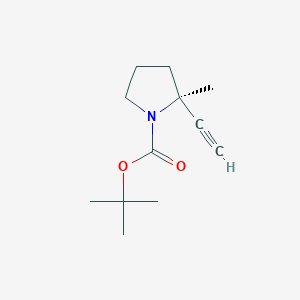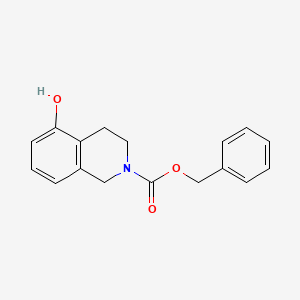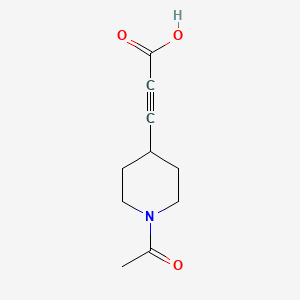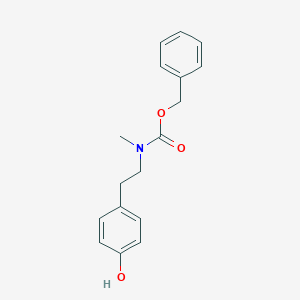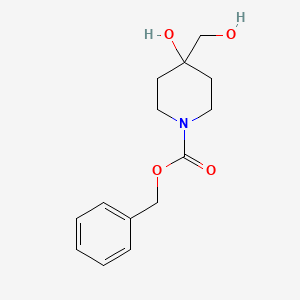
Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyl group at the fourth position, and a hydroxymethyl group at the same position on the piperidine ring. The carboxylate group is attached to the nitrogen atom, making it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically begins with 4-hydroxypiperidine and benzyl bromide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypiperidine with the benzyl group from benzyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, where the carboxylate group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry:
- Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules.
- It serves as a precursor for the synthesis of piperidine-based ligands and catalysts.
Biology:
- The compound is used in the study of enzyme inhibitors, particularly those targeting acetylcholinesterase and other enzymes involved in neurotransmission.
- It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine:
- This compound is investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
- It is also explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Industry:
- The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
- It is also employed in the development of new materials with unique properties.
Mechanism of Action
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- In the case of enzyme inhibition, Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
- The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Molecular Targets and Pathways:
- Enzymes such as acetylcholinesterase and other hydrolases.
- Receptors involved in neurotransmission and signal transduction pathways.
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the hydroxymethyl and carboxylate groups.
4-Hydroxypiperidine: Lacks the benzyl and carboxylate groups.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxymethyl group.
Uniqueness:
- Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups at the fourth position, along with the carboxylate group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQJXQXFDCKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[4-(4-Aminobutyl)piperazin-1-yl]propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B8147863.png)
![1-[4-[6-(3-Aminopropylamino)pyrimidin-4-yl]oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B8147870.png)
![1-[4-[7-(3-Aminopropoxy)-6-methoxyquinolin-4-yl]oxy-2-fluorophenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B8147873.png)
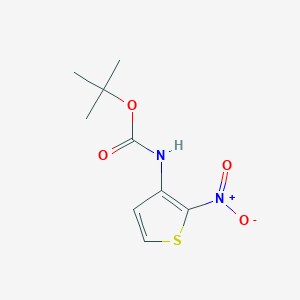
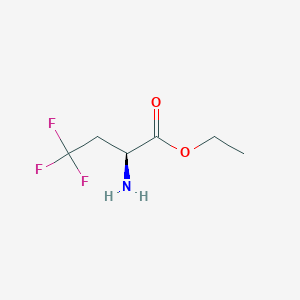

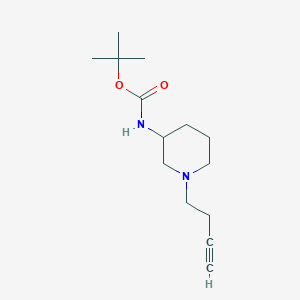


![tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate](/img/structure/B8147940.png)
